5-Amino-7-methyl-2-phenyl-2,3-dihydro[1,3]oxazolo[4,5-d]pyrimidin-2-ol
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Overview
Description
5-Amino-7-methyl-2-phenyl-2,3-dihydro[1,3]oxazolo[4,5-d]pyrimidin-2-ol is a heterocyclic compound that features a fused oxazole and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-7-methyl-2-phenyl-2,3-dihydro[1,3]oxazolo[4,5-d]pyrimidin-2-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate amino and hydroxyl precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Amino-7-methyl-2-phenyl-2,3-dihydro[1,3]oxazolo[4,5-d]pyrimidin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of compounds.
Scientific Research Applications
5-Amino-7-methyl-2-phenyl-2,3-dihydro[1,3]oxazolo[4,5-d]pyrimidin-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Amino-7-methyl-2-phenyl-2,3-dihydro[1,3]oxazolo[4,5-d]pyrimidin-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, depending on its binding affinity and the nature of the target. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Imidazoles: Share a similar heterocyclic structure and are used in various medicinal applications.
Pyrimidines: Another class of heterocyclic compounds with broad applications in chemistry and biology.
Oxazoles: Structurally related and used in the synthesis of pharmaceuticals and other bioactive compounds.
Uniqueness
What sets 5-Amino-7-methyl-2-phenyl-2,3-dihydro[1,3]oxazolo[4,5-d]pyrimidin-2-ol apart is its fused ring system, which combines the properties of oxazoles and pyrimidines. This unique structure can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
61581-13-3 |
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Molecular Formula |
C12H12N4O2 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
5-amino-7-methyl-2-phenyl-3H-[1,3]oxazolo[4,5-d]pyrimidin-2-ol |
InChI |
InChI=1S/C12H12N4O2/c1-7-9-10(15-11(13)14-7)16-12(17,18-9)8-5-3-2-4-6-8/h2-6,17H,1H3,(H3,13,14,15,16) |
InChI Key |
UVZROQVYXGYFSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N)NC(O2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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